3-Borono-2-methoxy-5-methylbenzoic acid
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Overview
Description
3-Borono-2-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H11BO5 It is a boronic acid derivative, characterized by the presence of a boronic acid group (-B(OH)2) attached to a benzene ring substituted with methoxy (-OCH3) and methyl (-CH3) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-2-methoxy-5-methylbenzoic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-methoxy-5-methylbenzoic acid using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The choice of solvents, catalysts, and purification methods is also tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Borono-2-methoxy-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Esterification: The boronic acid group can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Esterification: Boronate esters.
Scientific Research Applications
3-Borono-2-methoxy-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a protease inhibitor, which could have implications in drug development.
Medicine: Explored for its potential use in the development of boron-containing drugs, which may exhibit unique pharmacological properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its ability to form stable boronate esters.
Mechanism of Action
The mechanism of action of 3-Borono-2-methoxy-5-methylbenzoic acid is primarily related to its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors. In biological systems, this compound can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxy-5-methylbenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
2-Methoxy-5-methylbenzoic acid: Lacks the boronic acid group, making it less versatile in coupling reactions.
3-Borono-4-methoxybenzoic acid: Similar boronic acid functionality but different substitution pattern on the benzene ring.
Uniqueness
3-Borono-2-methoxy-5-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. The boronic acid group provides versatility in forming various derivatives through coupling reactions, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-borono-2-methoxy-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4,13-14H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJXLOBDPUHXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C(=O)O)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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